Validated Intermediate in Scalable GPR40 Agonist Synthesis: (3S)-Acid vs. Alternative Coupling Partners
In the convergent synthesis of AMG 837, (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (1) served as the sole viable coupling partner with 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl (2) to afford the final GPR40 agonist. The coupling proceeded via chemoselective phenol alkylation using tetrabutylphosphonium hydroxide, a transformation that cannot be executed with non-phenolic β-alkynyl acids or ester-protected derivatives without additional deprotection steps [1]. The chiral β-alkynyl acid was obtained in 35% overall yield via classical resolution of racemic (±)-1, and the racemate itself was prepared through a telescoped sequence featuring conjugate alkynylation of a Meldrum's acid-derived acceptor [2]. This validated, scalable route replaced an original 12-step synthesis with a 9-step process achieving 25% overall yield of AMG 837, demonstrating the critical role of this specific intermediate in process optimization [3].
| Evidence Dimension | Synthetic route efficiency (number of steps) for GPR40 agonist AMG 837 production |
|---|---|
| Target Compound Data | Route incorporating (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid as key intermediate: 9 total steps |
| Comparator Or Baseline | Original synthetic route without this optimized intermediate: 12 total steps |
| Quantified Difference | 3-step reduction (25% decrease in step count); overall yield of 25% for final API |
| Conditions | Convergent synthesis of AMG 837; coupling mediated by tetrabutylphosphonium hydroxide; development-scale validation |
Why This Matters
Procurement of this specific intermediate enables access to a validated, shorter synthetic route with documented process development, reducing both time and material costs in GPR40 agonist manufacturing.
- [1] Walker SD, Borths CJ, DiVirgilio ES, Huang L, Liu P, Morrison H, et al. Development of a Scalable Synthesis of a GPR40 Receptor Agonist. Organic Process Research & Development. 2011;15(3):570-580. DOI: 10.1021/op1003055 View Source
- [2] CORE. Development of a Scalable Synthesis of a GPR40 Receptor Agonist. Research output summary. https://core.ac.uk/works/284332881 View Source
- [3] Walker SD, Borths CJ, DiVirgilio ES, Huang L, Liu P, Morrison H, et al. Development of a Scalable Synthesis of a GPR40 Receptor Agonist. Organic Process Research & Development. 2011;15(3):570-580. DOI: 10.1021/op1003055 View Source
